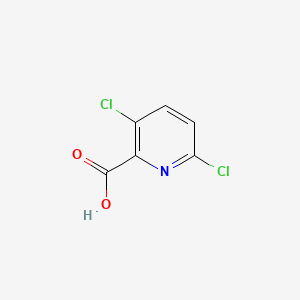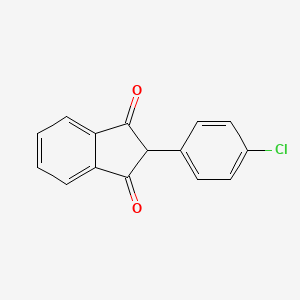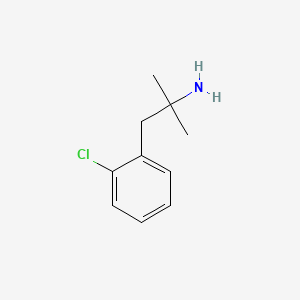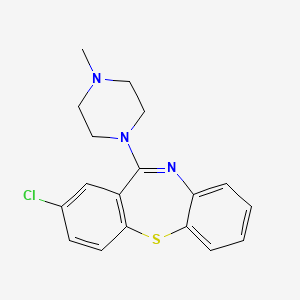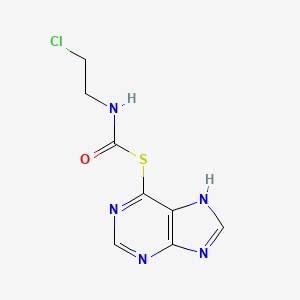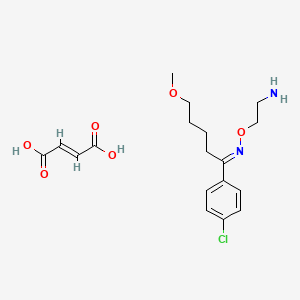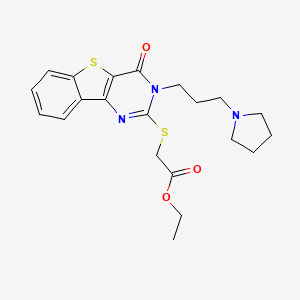
CU239
Vue d'ensemble
Description
CU239 is a selective non-retinoid inhibitor of RPE65 which suppresses visual cycle and prevents retinal degeneration.
Applications De Recherche Scientifique
Prévention de la dégénérescence rétinienne induite par la lumière
CU239 a été identifié comme un nouveau composé non-rétinoïde capable d'inhiber spécifiquement la RPE65 . L'objectif de l'étude était d'étudier si this compound inhibe le cycle visuel in vivo et prévient la dégénérescence rétinienne induite par la lumière (LIRD) chez un modèle de souris . Les résultats suggèrent que this compound pourrait être utilisé pour ralentir le cycle visuel et prévenir l'accumulation de A2E dans la maladie de Stargardt et la dégénérescence maculaire liée à l'âge .
Inhibition du cycle visuel
This compound inhibe sélectivement l'activité isomérase de la RPE65, une enzyme clé du cycle visuel . Les données ont démontré que this compound inhibait la RPE65 par compétition avec son substrat, l'ester tout-trans-rétinyle . Les souris ayant reçu une injection systémique de this compound ont montré une régénération retardée du chromophore après blanchiment à la lumière, et ont bénéficié d'une protection partielle de la rétine contre les dommages causés par une lumière de forte intensité .
Mécanisme D'action
Target of Action
CU239, also known as “2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide” or “2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide”, is a novel non-retinoid inhibitor of RPE65 . RPE65 is a key enzyme in the visual cycle, which is a series of biochemical reactions of retinoids in ocular tissues that support vision in vertebrates .
Mode of Action
This compound selectively inhibits the isomerase activity of RPE65 . The inhibition occurs in a competitive manner with its substrate all-trans-retinyl ester . This suggests that this compound likely binds directly to the active site of RPE65 .
Biochemical Pathways
The visual cycle serves to generate light-sensitive visual chromophore 11-cis-retinal and to clear toxic byproducts of the normal visual cycle from the retina . This compound, by inhibiting RPE65, slows down the visual cycle . This results in a decrease in the accumulation of A2E, a cytotoxic lipofuscin bisretinoid .
Pharmacokinetics
In terms of pharmacokinetics, this compound exhibits a potent and selective inhibition of RPE65 with an IC50 of 6μM . Mice injected with 52 mg/kg of this compound exhibited the most substantial decrease in 11-cis-retinal regeneration after bleach .
Result of Action
The result of this compound’s action is a delay in chromophore regeneration after light bleach, and a partial protection of the retina against light-induced retinal degeneration (LIRD) . This suggests that this compound may be used to slow down the visual cycle and to prevent accumulation of A2E in Stargardt’s disease and age-related macular degeneration .
Action Environment
The action of this compound is influenced by environmental factors such as light intensity. For instance, mice injected with this compound 1 hour before exposure to white fluorescent light at 8000 lux intensity for 3 hours showed milder reduction of ONL thickness compared to the control . This indicates that this compound confers a partial protection of the retina against high-intensity light damage .
Analyse Biochimique
Biochemical Properties
CU239 plays a significant role in biochemical reactions by specifically inhibiting the enzyme RPE65. RPE65 is responsible for the conversion of all-trans-retinyl ester to 11-cis-retinol, a crucial step in the visual cycle. This compound inhibits this conversion in a competitive manner, with a dissociation constant (Ki) of 9.9±0.8 μM . The compound interacts with RPE65 by quenching its intrinsic tryptophan fluorescence in a concentration-dependent manner, indicating direct binding to the enzyme’s active site .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in retinal cells. By inhibiting RPE65, this compound delays the regeneration of 11-cis-retinal after light exposure, thereby protecting retinal cells from light-induced damage. This protective effect is evidenced by higher visual sensitivity and milder reduction in the outer nuclear layer (ONL) thickness in treated mice compared to controls . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily mediated through its inhibition of the visual cycle.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of RPE65, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of all-trans-retinyl ester to 11-cis-retinol, leading to a slowdown in the visual cycle. The competitive nature of this inhibition is supported by fluorescence titration data, which suggests direct binding of this compound to RPE65 . This binding interaction is crucial for the compound’s ability to protect retinal cells from light-induced degeneration.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory activity over extended periods. In in vivo studies, mice injected with this compound showed delayed chromophore regeneration and partial protection of the retina against light-induced retinal degeneration (LIRD) over several days . These findings suggest that this compound remains effective in inhibiting RPE65 and protecting retinal cells over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving BALB/c mice, a dosage of 52 mg/kg of this compound resulted in a substantial decrease in 11-cis-retinal regeneration after light exposure, with less than 40% of the vehicle control . Higher dosages may lead to more pronounced protective effects, but the potential for toxic or adverse effects at very high doses has not been extensively studied.
Metabolic Pathways
This compound is involved in the metabolic pathway of the visual cycle, specifically by inhibiting the enzyme RPE65. This inhibition affects the conversion of all-trans-retinyl ester to 11-cis-retinol, a critical step in the regeneration of visual pigments. The compound’s interaction with RPE65 and its impact on metabolic flux and metabolite levels are central to its biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed in a manner that allows it to effectively inhibit RPE65. The compound’s ability to quench intrinsic tryptophan fluorescence of RPE65 suggests that it is efficiently localized to the enzyme’s active site . This localization is essential for its inhibitory activity and protective effects on retinal cells.
Subcellular Localization
This compound is primarily localized to the subcellular compartments where RPE65 is active, such as the retinal pigment epithelium (RPE) cells. The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, ensuring its effective interaction with RPE65 and inhibition of the visual cycle .
Propriétés
IUPAC Name |
2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3S/c20-19(21,22)29-15-8-6-13(7-9-15)23-16(27)10-14-11-30-18(25-14)26-17(28)24-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,23,27)(H2,24,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWWYKGFNZZCQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


